Methyl 3-bromo-5-ethyl-2-fluorobenzoate
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Overview
Description
Methyl 3-bromo-5-ethyl-2-fluorobenzoate is an organic compound with the molecular formula C10H10BrFO2. It is an ester derivative of benzoic acid, characterized by the presence of bromine, ethyl, and fluorine substituents on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-5-ethyl-2-fluorobenzoate can be synthesized through several methods, including esterification, Friedel-Crafts alkylation, and nucleophilic substitution reactions. The most common method involves the esterification of 3-bromo-5-ethyl-2-fluorobenzoic acid with methanol in the presence of sulfuric acid as a catalyst. The reaction is typically carried out under reflux conditions, followed by purification through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-ethyl-2-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with different functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Scientific Research Applications
Methyl 3-bromo-5-ethyl-2-fluorobenzoate is utilized in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe for biochemical assays.
Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: As a precursor for the synthesis of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-ethyl-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, ethyl, and fluorine substituents can influence the compound’s binding affinity and specificity. For example, the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with target proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-5-fluorobenzoate: Similar structure but lacks the ethyl group.
Methyl 5-bromo-2-fluorobenzoate: Different substitution pattern on the benzene ring.
Methyl 3-bromo-5-ethylbenzoate: Lacks the fluorine substituent.
Uniqueness
Methyl 3-bromo-5-ethyl-2-fluorobenzoate is unique due to the combination of bromine, ethyl, and fluorine substituents, which confer distinct chemical and physical properties. This combination can enhance the compound’s reactivity and specificity in various chemical reactions and biological interactions .
Properties
IUPAC Name |
methyl 3-bromo-5-ethyl-2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-3-6-4-7(10(13)14-2)9(12)8(11)5-6/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVDRZWXYHFWHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Br)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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